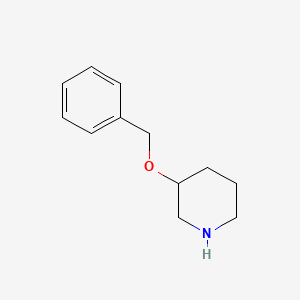

3-(Benzyloxy)piperidine

Vue d'ensemble

Description

3-(Benzyloxy)piperidine is a compound with the molecular formula C12H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis method for a related compound, N-Boc-3-piperidone, involves the reaction of N-benzyl-3-hydroxy piperidines with tert-Butyl dicarbonates .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a piperidine ring via an oxygen atom . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound has a molar mass of 191.27 and a predicted density of 1.03±0.1 g/cm3. Its predicted boiling point is 288.3±33.0 °C, and it has a flash point of 116.7°C .Applications De Recherche Scientifique

Wake-Promoting Actions : A study by Barbier et al. (2005) explored the wake-promoting actions of JNJ-5207852, a novel compound related to 3-(Benzyloxy)piperidine. This compound is a non-imidazole histamine H3 receptor antagonist and shows promise in modulating sleep patterns without causing hypersomnolence or hypermotility (Barbier et al., 2005).

Modulators of Glutamate Receptors : A 1994 study by Stäubli et al. investigated 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a drug that enhances glutamatergic transmission in the brain. This compound was found to facilitate the induction of long-term potentiation in the hippocampus of rats, suggesting potential applications in memory and cognitive enhancement (Stäubli et al., 1994).

Oral Bioavailability of Renin Inhibitors : Bittner et al. (2002) explored the improvement of oral bioavailability of novel piperidine renin inhibitors. This research is crucial for optimizing the delivery and effectiveness of these inhibitors in medical treatments (Bittner et al., 2002).

Antithrombotic Properties : Candia et al. (2009) studied benzyloxy anilides of nipecotic and isonipecotic acids, derivatives related to this compound, for their potential as inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes. These compounds show promise as dual-function antithrombotic drugs (Candia et al., 2009).

Cancer Treatment and Metastasis Inhibition : Wang et al. (2011) conducted a study on compounds targeting the urokinase receptor, including this compound derivatives. These compounds demonstrated efficacy in inhibiting breast cancer cell invasion, migration, and adhesion, and also blocked angiogenesis, making them potential candidates for cancer treatment (Wang et al., 2011).

Mécanisme D'action

Safety and Hazards

While specific safety data for 3-(Benzyloxy)piperidine was not found, general safety measures for similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Orientations Futures

Piperidine derivatives, including 3-(Benzyloxy)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVVHNIABAJHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2623404.png)

![2-Ethyl-5-((4-ethylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623410.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623412.png)

![3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2623413.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)